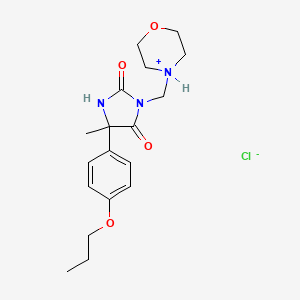

3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride

Description

3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride is a hydantoin derivative characterized by a morpholinomethyl group at position 3, a para-propoxyphenyl substituent at position 5, and a methyl group also at position 5. The hydrochloride salt enhances its solubility and stability. Hydantoins are heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms, commonly explored for their pharmacological properties, including anticonvulsant and anti-inflammatory activities.

Properties

CAS No. |

98402-04-1 |

|---|---|

Molecular Formula |

C18H26ClN3O4 |

Molecular Weight |

383.9 g/mol |

IUPAC Name |

5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propoxyphenyl)imidazolidine-2,4-dione;chloride |

InChI |

InChI=1S/C18H25N3O4.ClH/c1-3-10-25-15-6-4-14(5-7-15)18(2)16(22)21(17(23)19-18)13-20-8-11-24-12-9-20;/h4-7H,3,8-13H2,1-2H3,(H,19,23);1H |

InChI Key |

CKJAIBGBEMDYOW-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C[NH+]3CCOCC3)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride |

| IUPAC Name | 5-methyl-1,3-bis(morpholin-4-ylmethyl)-5-(4-propoxyphenyl)imidazolidine-2,4-dione hydrochloride |

| Molecular Formula | C23H34N4O5 · HCl |

| Molecular Weight | 446.5 g/mol (base compound) |

| CAS Number | 98402-12-1 |

| Structural Features | Hydantoin core; morpholinomethyl groups at positions 1 and 3; p-propoxyphenyl at position 5; methyl substitution at position 5 |

| Synonyms | 1,3-Bis(morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride |

Preparation Methods Analysis

Stepwise Synthetic Procedure

Synthesis of 5-(p-propoxyphenyl)-5-methylhydantoin core

The hydantoin core with the 5-(p-propoxyphenyl) and 5-methyl substituents is typically synthesized via condensation reactions involving appropriately substituted amino acids or urea derivatives with aldehydes or ketones bearing the p-propoxyphenyl moiety.

- A common approach involves cyclization of N-substituted amino acid derivatives with urea or thiourea derivatives under acidic or basic catalysis.

- The p-propoxyphenyl group is introduced via reaction of the corresponding p-propoxybenzaldehyde or p-propoxyphenylacetic acid derivatives.

Introduction of Morpholinomethyl Groups at Positions 1 and 3

The 1,3-bis(morpholinomethyl) substitution is achieved by alkylation of the hydantoin nitrogens with morpholinomethyl chloride or bromide under basic conditions.

- Typically, the hydantoin intermediate is treated with excess morpholinomethyl halide in the presence of a base such as sodium hydride or potassium carbonate.

- The reaction proceeds via nucleophilic substitution on the halide, attaching morpholine rings via methylene linkers to the nitrogen atoms of the hydantoin ring.

Formation of the Hydrochloride Salt

The free base of the bis(morpholinomethyl) hydantoin derivative is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether.

- This step improves the compound's crystallinity, stability, and water solubility.

- The hydrochloride salt is isolated by filtration and drying.

Representative Reaction Conditions and Yields

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydantoin core synthesis | Cyclization of substituted amino acid derivatives with urea; acidic or basic catalysis; reflux | 60-75 | Purification by recrystallization |

| Alkylation with morpholinomethyl halide | Morpholinomethyl chloride/bromide; base (NaH, K2CO3); solvent (DMF, THF); 50-80°C; 6-12 h | 70-85 | Reaction monitored by TLC; product purified by chromatography |

| Hydrochloride salt formation | Treatment with HCl in ethanol or ether; room temperature; 1-3 h | >90 | Precipitation and filtration yield pure salt |

Research Findings and Analytical Data

Spectroscopic Characterization

-

- ^1H NMR shows characteristic signals for morpholine methylene protons (3.5-4.0 ppm), aromatic protons of the p-propoxyphenyl group (6.8-7.4 ppm), methyl groups (~1.0-1.5 ppm), and hydantoin ring protons.

- ^13C NMR confirms carbonyl carbons of hydantoin at ~160-170 ppm, aromatic carbons, and aliphatic carbons of morpholine and propoxy groups.

-

- Molecular ion peak at m/z 446.5 consistent with molecular weight of the base compound.

- Fragmentation patterns support the presence of morpholinomethyl and p-propoxyphenyl substituents.

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | Typically 180-190 °C (hydrochloride salt) |

| Solubility | Soluble in water (hydrochloride), ethanol, DMSO |

| Stability | Stable under standard laboratory conditions; sensitive to strong acids/bases |

Reported Applications

- The compound is reported as an intermediate or active moiety in pharmaceutical research, especially in hydantoin-based drug development.

- Its morpholinomethyl substitution enhances solubility and bioavailability properties.

Summary Table of Preparation Method

| Stage | Description | Reagents/Conditions | Yield (%) | Key Analytical Confirmation |

|---|---|---|---|---|

| 1. Hydantoin core synthesis | Cyclization of substituted amino acid derivatives with urea | Acid/base catalysis, reflux | 60-75 | NMR, MS, melting point |

| 2. Morpholinomethylation | Alkylation with morpholinomethyl chloride/bromide | Base (NaH, K2CO3), DMF or THF, 50-80°C, 6-12 h | 70-85 | NMR, MS, TLC |

| 3. Hydrochloride salt formation | Treatment with HCl in ethanol or ether | Room temperature, 1-3 h | >90 | Melting point, solubility tests |

Scientific Research Applications

3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It can modulate various signaling pathways, leading to changes in cellular functions and activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydantoin Derivatives

Structural Modifications and Substituents

Key structural variations among hydantoin derivatives involve substitutions at positions 3 and 5. Below is a comparative analysis:

Key Observations :

- The target compound’s para-propoxyphenyl group introduces steric bulk and lipophilicity compared to phenyl or naphthyl groups in analogs.

- The morpholinomethyl substituent provides a polar, hydrogen-bond-accepting moiety, distinct from thiomorpholine (sulfur-containing) or pyrrolidine (smaller ring) in analogs .

Physical and Spectroscopic Properties

Spectroscopic Data

13C-NMR Comparison (D2O/DMF-d7) :

Biological Activity

3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride (CAS: 98402-05-2) is a synthetic compound belonging to the hydantoin class, which has garnered attention for its potential biological activities. This article reviews its biological activity, including anti-inflammatory, antioxidant, and tyrosinase inhibitory effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound exhibits unique structural features that contribute to its biological activity, particularly the morpholinomethyl and propoxyphenyl groups.

Anti-inflammatory Activity

Recent studies have indicated that hydantoin derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from 1-methylhydantoin have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in RAW264.7 cells stimulated with lipopolysaccharides (LPS) .

Table 1: Inhibition of Cytokine Production by Hydantoin Derivatives

| Compound | IC50 (μM) for TNF-α | IC50 (μM) for IL-1β |

|---|---|---|

| Compound 1 | 45 ± 5 | 50 ± 6 |

| Compound 2 | 30 ± 4 | 35 ± 7 |

| Compound 3 | 25 ± 3 | 28 ± 4 |

| Compound 4 | 20 ± 2 | 22 ± 3 |

These findings suggest that modifications to the hydantoin structure can enhance anti-inflammatory activity.

Antioxidant Activity

The antioxidant potential of hydantoin derivatives has also been explored. Studies have shown that these compounds can effectively scavenge free radicals and reduce oxidative stress markers in various cell lines. For example, analogs of hydantoins have been tested for their ability to inhibit reactive oxygen species (ROS) generation in B16F10 cells, demonstrating promising results .

Table 2: Antioxidant Activity of Hydantoin Derivatives

| Compound | % Inhibition of ROS Generation at 50 μM |

|---|---|

| Compound A | 75% |

| Compound B | 82% |

| Compound C | 68% |

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production, making it a target for skin-whitening agents. Research indicates that hydantoin derivatives can inhibit tyrosinase activity significantly. For instance, one study found that a related compound exhibited an IC50 value of , indicating strong inhibition compared to traditional inhibitors like kojic acid .

Table 3: Tyrosinase Inhibitory Activity of Hydantoin Derivatives

| Compound | IC50 (μM) |

|---|---|

| Kojic Acid | 24.09 |

| Hydantoin Analog X | 1.12 |

| Hydantoin Analog Y | 17.62 |

Case Studies

Several case studies have highlighted the potential applications of hydantoin derivatives in treating conditions related to inflammation and hyperpigmentation:

- Case Study on Anti-inflammatory Effects : In a controlled experiment involving xylene-induced ear edema in mice, a synthesized hydantoin derivative significantly reduced swelling by up to at high doses, showcasing its practical therapeutic potential .

- Case Study on Skin Disorders : A study involving B16F10 murine melanoma cells demonstrated that specific hydantoin analogs could effectively reduce melanin production by inhibiting tyrosinase activity without exhibiting cytotoxicity at concentrations below .

Q & A

Q. What synthetic routes are recommended for synthesizing 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the hydantoin core followed by functionalization with morpholinomethyl and p-propoxyphenyl groups. Optimization can be achieved via Design of Experiments (DOE) strategies, such as factorial designs, to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, reaction path search methods based on quantum chemical calculations can narrow optimal conditions .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques :

- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., verifying substituent positions on the hydantoin ring).

- High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry detectors to assess purity (>95% recommended for pharmacological studies).

- X-ray crystallography for absolute configuration determination if crystalline forms are obtainable .

Q. What key physicochemical properties (e.g., solubility, stability) influence its application in pharmacological studies?

Methodological Answer:

- Solubility : Test in aqueous buffers (e.g., PBS) and organic solvents (DMSO) to determine formulation compatibility. Morpholine derivatives often exhibit high water solubility due to their polar groups .

- Stability : Conduct accelerated stability studies under varying pH (2–9) and temperatures (4°C, 25°C) to identify degradation pathways. Use LC-MS to monitor decomposition products .

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?

Methodological Answer:

- Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity.

- Use molecular docking to simulate interactions with biological targets (e.g., enzymes or receptors). For morpholine-containing compounds, focus on hydrogen bonding and steric effects .

- Validate predictions with parallel synthesis and biological screening .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

- Pharmacokinetic studies : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., using liver microsomes).

- Metabolite identification : Apply LC-MS/MS to detect active or inhibitory metabolites.

- Address solubility limitations by testing prodrug formulations or co-solvent systems .

Q. How can DOE optimize synthesis yield and minimize by-product formation?

Methodological Answer:

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reaction time, reagent stoichiometry).

- Taguchi arrays : Identify critical factors impacting yield. For example, reducing by-products like N-oxide derivatives (common in morpholine-containing compounds) may require controlled oxidation conditions .

Q. What challenges arise in elucidating metabolic pathways, and what methodologies are recommended?

Methodological Answer:

- Challenges : Rapid metabolism, low metabolite concentrations, and structural complexity of hydantoin derivatives.

- Solutions :

- Use radiolabeled isotopes (e.g., ¹⁴C) to track metabolic fate.

- Combine high-resolution mass spectrometry (HR-MS) with in silico metabolite prediction tools (e.g., Meteor Nexus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.